molecular formula C18H17BrINO B10903319 N-(4-bromophenyl)-1-(4-iodophenyl)cyclopentanecarboxamide

N-(4-bromophenyl)-1-(4-iodophenyl)cyclopentanecarboxamide

Cat. No.: B10903319
M. Wt: 470.1 g/mol
InChI Key: GQDYBNZVQJHPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-BROMOPHENYL)-1-(4-IODOPHENYL)-1-CYCLOPENTANECARBOXAMIDE is a synthetic organic compound characterized by the presence of bromine and iodine atoms attached to phenyl rings, which are further connected to a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMOPHENYL)-1-(4-IODOPHENYL)-1-CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromophenyl and 4-iodophenyl intermediates, which are then coupled with cyclopentanecarboxylic acid derivatives.

  • Step 1: Halogenation

      Reagents: Bromine (Br~2~) and iodine (I~2~)

      Conditions: Halogenation of benzene rings under controlled temperature and solvent conditions to form 4-bromophenyl and 4-iodophenyl compounds.

  • Step 2: Amide Formation

      Reagents: Cyclopentanecarboxylic acid, coupling agents (e.g., EDC, DCC)

      Conditions: The halogenated phenyl compounds are reacted with cyclopentanecarboxylic acid in the presence of coupling agents to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Typically carried out in polar solvents under mild to moderate temperatures.

      Products: Substituted derivatives where the bromine or iodine atoms are replaced by nucleophiles.

  • Oxidation and Reduction Reactions:

      Reagents: Oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4)

      Conditions: Vary depending on the desired oxidation state and functional group transformations.

      Products: Oxidized or reduced forms of the compound, potentially altering the functional groups attached to the phenyl rings.

Common Reagents and Conditions

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol

    Catalysts: Palladium (Pd) catalysts for coupling reactions

    Temperatures: Typically range from room temperature to 100°C, depending on the reaction type

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.

Industry

    Electronics: Utilized in the development of organic semiconductors.

Mechanism of Action

The mechanism by which N1-(4-BROMOPHENYL)-1-(4-IODOPHENYL)-1-CYCLOPENTANECARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and specificity due to halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBOXAMIDE
  • N~1~-(4-IODOPHENYL)-1-(4-FLUOROPHENYL)-1-CYCLOPENTANECARBOXAMIDE

Uniqueness

N~1~-(4-BROMOPHENYL)-1-(4-IODOPHENYL)-1-CYCLOPENTANECARBOXAMIDE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in halogen bonding, potentially leading to unique interactions with biological targets and materials.

Properties

Molecular Formula

C18H17BrINO

Molecular Weight

470.1 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-iodophenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C18H17BrINO/c19-14-5-9-16(10-6-14)21-17(22)18(11-1-2-12-18)13-3-7-15(20)8-4-13/h3-10H,1-2,11-12H2,(H,21,22)

InChI Key

GQDYBNZVQJHPAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.